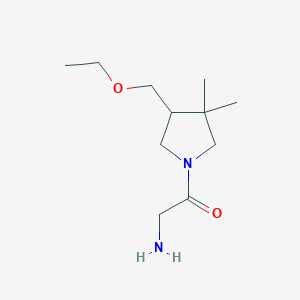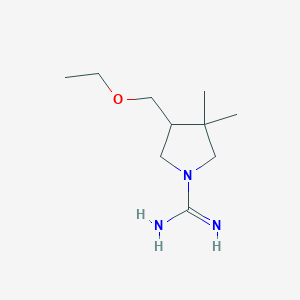
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
説明
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one (also known as Etomoxir) is a synthetic compound with a wide range of uses in scientific research. It is a small molecule inhibitor of carnitine palmitoyltransferase 1 (CPT-1), an enzyme responsible for the transport of long-chain fatty acids into the mitochondria for energy production. By inhibiting CPT-1, Etomoxir can be used to study the effects of fatty acid oxidation on cellular processes, and can also be used to study the effects of fatty acid oxidation on metabolism and disease.
科学的研究の応用
Chemical Synthesis and Catalysis
Research on the chemical synthesis and catalysis involving compounds related to 2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one has been explored in various contexts. Nickel(II) complexes chelated by (amino)pyridine ligands, including similar amine analogues, have been investigated for their potential in ethylene oligomerization, demonstrating the role of such compounds in industrial catalysis and polymer production (Nyamato, Ojwach, & Akerman, 2016). Furthermore, the synthesis of polysubstituted pyrroles using surfactants in an aqueous medium has been described, showcasing the versatility of related amine compounds in facilitating efficient and green chemical syntheses (Kumar, Rāmānand, & Tadigoppula, 2017).
Biological Research and Molecular Diagnostics
Compounds similar to 2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one have been instrumental in biological research and molecular diagnostics. For instance, a novel fluorescent probe based on a related structure exhibited high binding affinities toward β-amyloid aggregates, providing valuable tools for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Material Science and Sensor Development
In material science and sensor development, related compounds have been utilized in the synthesis of complex structures and as parts of sensing mechanisms. A study involving the synthesis of novel Schiff base ligands derived from related compounds and their metal complexes highlighted their DNA binding properties, suggesting potential applications in drug development and molecular biology (Kurt et al., 2020). Additionally, the synthesis of dimethylfuran tethered 2-aminopyridine-3-carbonitriles has led to the discovery of a fluorescent chemosensor for Fe3+ ions and picric acid, indicating the potential of such compounds in the development of sensitive detection systems (Shylaja et al., 2020).
特性
IUPAC Name |
2-amino-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-7-9-6-13(10(14)5-12)8-11(9,2)3/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIFTDANDZSGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491043.png)




![4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1491050.png)






